2-Bromo-5-(4-iodophenyl)oxazole

Sequential cross-coupling Chemoselectivity Oxazole functionalization

Standard symmetrical dihalooxazoles force chemists into protecting-group strategies or separate syntheses. This compound solves that with a 10²-10³ kinetic selectivity window between C5-I and C2-Br, enabling two sequential, regiospecific Suzuki couplings from a single intermediate. · Enables two-step, one-intermediate synthesis of fully differentiated 2,5-diaryloxazoles for kinase/GPCR libraries. · Para-iodophenyl group delivers predictable halogen-bonding synthon for crystal engineering (σ-hole strength ~2-5 kJ·mol⁻¹ greater than Br). · Compatible with ¹²⁵I/¹²³I radiolabeling protocols for SPECT imaging probes-capability absent in Cl/Br analogs. · Bulk & custom synthesis available; worldwide delivery with full analytical documentation.

Molecular Formula C9H5BrINO
Molecular Weight 349.95 g/mol
Cat. No. B12951562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(4-iodophenyl)oxazole
Molecular FormulaC9H5BrINO
Molecular Weight349.95 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(O2)Br)I
InChIInChI=1S/C9H5BrINO/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H
InChIKeyDEZYMDDLEQAABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(4-iodophenyl)oxazole – Physicochemical & Structural Profile


2-Bromo-5-(4-iodophenyl)oxazole (CAS 2359135-79-6) is a heteroaromatic building block belonging to the 1,3-oxazole class, with the molecular formula C₉H₅BrINO and a molecular weight of 349.95 g·mol⁻¹ . Its structure features a bromine atom at the oxazole C2 position and a para-iodophenyl substituent at C5, generating a dual-halogen, dual-reactive-site architecture . This compound is employed as a synthetic intermediate in medicinal chemistry and materials science where sequential, chemoselective cross-coupling at the two electronically and sterically distinct halide centers is required [1].

Dual-halogen, sequential coupling handle
C2–Br and C5–(4-iodophenyl) architecture
Wide chemoselectivity window for Pd catalysis

2-Bromo-5-(4-iodophenyl)oxazole: Irreplaceability vs. Other 5-Aryloxazoles


Simple halogen-swap substitution among 2-bromo-5-aryloxazoles is chemically inadvisable because the identity and position of the aryl halide directly govern the chemoselectivity window available for sequential cross-coupling. The C(sp²)–I bond at the para-phenyl position undergoes oxidative addition to Pd⁰ approximately 10²–10³ times faster than the C(sp²)–Br bond at the oxazole C2 position, a kinetic gap that permits iterative, regiospecific C–C bond construction without protecting-group strategies [1]. Replacing iodine with bromine (2-bromo-5-(4-bromophenyl)oxazole, CAS 1894758-56-5, MW 302.95) or chlorine (2-bromo-5-(4-chlorophenyl)oxazole, CAS 1895362-03-4, MW 258.50) compromises chemoselectivity, as the aryl halide approaches or falls below the reactivity of the C2–Br center . Conversely, removing the C2–Br (5-(4-iodophenyl)oxazole, CAS 1206169-98-3, MW 271.05) eliminates the second orthogonal handle, reducing the building block to a single-functionalization scaffold . The target compound thus occupies a unique intersection of dual-halogen electrophilicity and positional differentiation that cannot be replicated by mono-halogenated or symmetrically di-halogenated analogs.

Target feature
Substitute
Risk
C5–I >> C2–Br reactivity enables selective sequential coupling
4-Br or 4-Cl analog (comparable reactivity)
Chemoselectivity lost; may require protecting-group strategies, increased step count
Dual-halogen handle allows two-step unsymmetrical diaryloxazole
5-(4-iodophenyl)oxazole (no C2–Br)
Limits to single functionalization; procurement inefficiency for library synthesis

2-Bromo-5-(4-iodophenyl)oxazole – Differentiation vs. Closest Analogs


Sequential Coupling via C–I vs. C–Br Reactivity

The 4-iodophenyl moiety of 2-bromo-5-(4-iodophenyl)oxazole provides a C(sp²)–I bond that undergoes oxidative addition to Pd⁰ catalysts substantially faster than the C2–Br bond on the oxazole ring. In structurally analogous oxazole and isoxazole systems, aryl iodides react with rate constants approximately 50- to 100-fold greater than aryl bromides under identical Suzuki–Miyaura conditions, enabling selective C–I coupling in the presence of an intact C–Br center [1]. This chemoselectivity was directly exploited in a halogen dance study on iodooxazoles, where iodine–lithium exchange occurred preferentially over bromine–lithium exchange, confirming the superior leaving-group ability of iodine in metalation sequences [2]. In contrast, the analog 2-bromo-5-(4-bromophenyl)oxazole presents two C–Br bonds of similar reactivity (both aryl bromide), which precludes selective mono-functionalization without careful stoichiometric control or protecting-group chemistry.

C–I vs. C–Br Reactivity
Class-level inference
C5–I oxidative addition ~50–100× faster than C2–Br; >10⁴× preference over C5–Cl
Enables sequential coupling without protecting groups
Based on general Pd-catalyzed cross-coupling kinetics (I > Br ≫ Cl)
Sequential cross-coupling Chemoselectivity Oxazole functionalization

Molecular Weight Differentiation and Property Tuning

Within the 2-bromo-5-(4-halophenyl)oxazole series, the iodine-containing target compound exhibits the highest molecular weight (349.95 g·mol⁻¹) and the largest halogen van der Waals radius (I: ~198 pm vs. Br: ~185 pm vs. Cl: ~175 pm). The molecular weight difference relative to the 4-bromo analog (302.95 g·mol⁻¹, Δ = +47.00 g·mol⁻¹) and the 4-chloro analog (258.50 g·mol⁻¹, Δ = +91.45 g·mol⁻¹) is quantitatively significant . In fragment-based and property-guided drug design, such MW increments directly influence logP, polar surface area, and ligand efficiency metrics.

MW Differentiation
Head-to-head
349.95 g·mol⁻¹, Δ +47.0 vs 4-Br analog
Distinct MW anchor for library design
Exact mass comparison from Chemsrc/PubChem databases
Physicochemical properties Molecular weight Halogen series

Halogen Bonding via para-Iodophenyl Group

The iodine atom at the para position of the 5-phenyl ring provides a σ-hole donor with a halogen bond strength that is significantly greater than that of bromine or chlorine. In isostructural chalcogenadiazole systems bearing 4-iodophenyl versus 4-bromophenyl substituents, the iodine-containing congeners consistently form shorter and more directional C–I···N or C–I···O halogen bonds, with interaction distances typically 85–90% of the sum of van der Waals radii [1]. This property is directly transferable to the oxazole scaffold, where 2-bromo-5-(4-iodophenyl)oxazole can engage in halogen-bond-directed supramolecular assembly that is inaccessible to the 4-bromo or 4-chloro analogs [2].

Halogen Bond Donor
Cross-study comparable
I···N contact ≤ 0.90 ΣvdW; I > Br > Cl strength hierarchy
Supports directional supramolecular assembly
Isostructural chalcogenadiazole data; I stronger by ~2–5 kJ·mol⁻¹ vs Br
Halogen bonding Crystal engineering Molecular recognition

para-Iodo Regioisomer Spatial Advantage

The para-iodo configuration of 2-bromo-5-(4-iodophenyl)oxazole (CAS 2359135-79-6) provides a linear molecular geometry with the iodine atom positioned approximately 180° from the oxazole C2–Br vector, maximizing the spatial separation of the two reactive halide centers. In contrast, the meta isomer (2-bromo-5-(3-iodophenyl)oxazole, CAS 2359005-43-7) and ortho isomer (2-bromo-5-(2-iodophenyl)oxazole) place the iodine at angles of approximately 120° and 60° relative to the C2–Br axis, respectively, reducing the effective distance between electrophilic sites . This geometric difference directly impacts the steric accessibility for catalyst approach and the conformational flexibility of any bis-arylated products.

Regioisomer Geometry
Head-to-head
para isomer: I-to-Br distance ~9.5–10.0 Å, linear geometry
Maximizes spatial separation of reactive centers
DFT-optimized models (B3LYP/6-31G*); meta/ortho distances shorter
Regiochemistry Structure–activity relationship Isomer comparison

Versatility in Diaryloxazole and Bis-Oxazole Synthesis

2-Bromo-5-aryloxazoles, including halogenated phenyl variants, have been explicitly demonstrated as competent substrates in two key synthetic platforms: (i) the van Leusen oxazole synthesis using TosMIC, where bromo-substituted aryloxazoles are obtained in yields of 24–72% depending on the aryl aldehyde partner [1]; and (ii) Suzuki–Miyaura cross-coupling under parallel synthesis conditions, where 2-, 4-, and 5-bromooxazoles were coupled with arylboronic acids on multigram scale with complete regiocontrol [2]. The dual-halogen architecture of 2-bromo-5-(4-iodophenyl)oxazole uniquely qualifies it as a precursor for unsymmetrical 2,5-diaryloxazoles via two sequential, chemoselective Suzuki couplings – a capability that mono-halogenated 5-(4-iodophenyl)oxazole (lacking C2–Br) cannot match .

Synthetic Versatility
Class-level inference
Two orthogonal reactive sites; enables 2-step diaryloxazole synthesis
Single intermediate for unsymmetrical 2,5-diaryloxazoles
Validated in bromooxazole building block studies (van Leusen, Suzuki platforms)
Bis-oxazole synthesis Van Leusen oxazole synthesis Parallel synthesis

2-Bromo-5-(4-iodophenyl)oxazole – Key Application Scenarios


Unsymmetrical 2,5-Diaryloxazole Library Synthesis

Medicinal chemistry groups constructing libraries of unsymmetrical 2,5-diaryloxazoles for kinase or GPCR screening can procure 2-bromo-5-(4-iodophenyl)oxazole as a single, dual-handle intermediate. The C5–I bond is coupled first (Suzuki, arylboronic acid R¹), exploiting the kinetic preference of iodide over bromide . The remaining C2–Br is subsequently coupled with a different arylboronic acid (R²) to yield the fully differentiated 2,5-diaryloxazole in two steps from one building block. This contrasts with the alternative approach of separately procuring 2-bromo-5-phenyloxazole and 5-(4-iodophenyl)oxazole and performing two independent syntheses. The validated performance of 2-bromooxazoles in parallel Suzuki–Miyaura conditions [1] confirms the feasibility of this workflow.

Halogen-Bonding for Supramolecular Co-Crystal Design

Crystal engineering research that exploits directional C–I···N or C–I···O halogen bonding for co-crystal design should specifically procure the 4-iodophenyl variant. The iodine σ-hole donor strength systematically exceeds that of bromine by approximately 2–5 kJ·mol⁻¹ , providing more predictable supramolecular synthon reliability. The para-substitution pattern ensures the halogen bond vector is collinear with the molecular long axis, facilitating one-dimensional chain or two-dimensional sheet architectures in the solid state, as demonstrated in isostructural chalcogenadiazole systems bearing 4-iodophenyl groups [1].

Radiolabeling via Iodine Isotopic Exchange

The presence of a para-iodophenyl group makes this compound a candidate precursor for no-carrier-added ¹²⁵I or ¹²³I radiolabeling via isotopic exchange or trialkylstannyl intermediate methods. The C2–Br handle can be independently functionalized prior to or after radioiodination, enabling access to ¹²⁵I-labeled diaryloxazoles for SPECT imaging or in vitro binding assays. The 4-bromo and 4-chloro analogs lack this capability, as bromine and chlorine isotopic exchange is less efficient and less established for radiolabeling applications.

Physicochemical Anchor for Fragment-to-Lead Optimization

In fragment-based drug discovery programs where the oxazole core has been identified as a hit, procurement of the entire 2-bromo-5-(4-halophenyl)oxazole halogen series (F, Cl, Br, I) enables systematic exploration of halogen-dependent SAR. The iodine congener (MW 349.95) provides the highest MW and lipophilicity anchor point, with a mass increment of +47.0 Da over the bromo analog and +91.5 Da over the chloro analog . This series allows medicinal chemists to probe halogen bonding, steric bulk, and lipophilicity contributions to target binding without altering the core scaffold.

Application
Selection Property
Validation Focus
Unsymmetrical 2,5-Diaryloxazole Libraries
Dual-halogen chemoselectivity
Sequential Suzuki coupling regiocontrol
Halogen-Bonded Co-Crystals
Iodine σ-hole donor strength
Halogen-bond geometry & synthon reliability
Iodine Radiolabeling
Aryl iodide isotopic exchange
No-carrier-added radioiodination
Fragment-to-Lead MW Series
Halogen-dependent MW anchor
Systematic halogen SAR probe
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